2-Ethyl-3,5-dimethylpyrazine

Catalog No.
S1492640
CAS No.
27043-05-6
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3,5-dimethylpyrazine

CAS Number

27043-05-6

Product Name

2-Ethyl-3,5-dimethylpyrazine

IUPAC Name

2-ethyl-3,5-dimethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3

InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N=C1C)C

Solubility

soluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Synonyms

2-ethyl-3,5-dimethylpyrazine

Canonical SMILES

CCC1=NC=C(N=C1C)C

Occurrence and Formation:

2-Ethyl-3,5-dimethylpyrazine is a naturally occurring heterocyclic compound belonging to the pyrazine class. It has been identified in various sources, including bacteria like Corynebacterium glutamicum and Flavobacterium, as well as Saccharomyces cerevisiae (baker's yeast) []. Additionally, it forms during the Maillard reaction and pyrolysis (decomposition by heat) of serine and threonine (amino acids) in cooked foods, contributing to their characteristic aroma [].

Analytical Techniques:

Research on 2-Ethyl-3,5-dimethylpyrazine often involves its detection and quantification. Techniques commonly employed include gas chromatography-mass spectrometry (GC-MS) [, ] and high-performance liquid chromatography (HPLC) []. These methods allow for sensitive and specific identification of the compound in various matrices, such as food samples, biological extracts, and environmental samples.

Flavor and Fragrance Research:

Due to its characteristic roasted nut, chocolaty, and sweet woody odor, 2-Ethyl-3,5-dimethylpyrazine is of particular interest in flavor and fragrance research. Studies have investigated its contribution to the aroma of various food products, including roasted coffee, cocoa, cooked beef, peanuts, and Swiss cheese [, ]. Additionally, research explores its potential use as a flavoring agent in food and beverage applications.

Safety and Toxicological Studies:

Safety assessment is crucial for any compound considered for use in food or other applications. 2-Ethyl-3,5-dimethylpyrazine has undergone toxicological studies to evaluate its potential health effects. These studies have established a relatively low oral toxicity in rats, with an LD50 (lethal dose 50%) reported around 460 mg/kg []. However, further research is needed to fully understand its long-term effects and potential interactions with other substances.

2-Ethyl-3,5-dimethylpyrazine is an organic compound classified as a pyrazine, which is characterized by a six-membered aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 4. Its chemical formula is C8H12N2\text{C}_8\text{H}_{12}\text{N}_2 and it has a molecular weight of approximately 136.1943 g/mol. This compound is known for its distinctive aroma and flavor, often described as reminiscent of burnt almonds, coffee, and potatoes . It has been detected in various food products, including tortilla chips, cereals, and teas, indicating its relevance in food chemistry and flavor science .

2-Ethyl-3,5-dimethylpyrazine interacts with taste and odor receptors, but the specific mechanism is not well-understood. It is believed to contribute to roasted, nutty, and meaty flavors and aromas in food products [, ].

The synthesis of 2-ethyl-3,5-dimethylpyrazine typically involves the reaction of 2-chloro-3,5-dimethylpyrazine with ethylmagnesium bromide in the presence of ferric acetylacetonate as a catalyst. The reaction is performed under an inert atmosphere to prevent moisture interference. The resulting product can be purified through flash chromatography .

Key reactions include:

  • Nucleophilic substitution: The ethyl group is introduced via nucleophilic attack on the chloro compound.
  • Electrophilic aromatic substitution: This may occur during the synthesis process depending on the conditions used.

Research indicates that 2-ethyl-3,5-dimethylpyrazine exhibits significant biological activity, particularly in attracting certain species of ants such as Solenopsis invicta (fire ants). The compound enhances bait attraction due to its ability to elicit dose-dependent responses in these insects . Additionally, it has been studied for its potential role as a pheromone component, suggesting applications in pest management strategies.

The primary method for synthesizing 2-ethyl-3,5-dimethylpyrazine involves:

  • Starting Materials: 2-chloro-3,5-dimethylpyrazine and ethylmagnesium bromide.
  • Catalyst: Ferric acetylacetonate.
  • Solvent: N-methyl-2-pyrrolidone.
  • Procedure: The reaction is conducted at low temperatures (0 °C) under nitrogen atmosphere to ensure controlled conditions.
  • Purification: The product is isolated using liquid-liquid extraction followed by chromatography .

2-Ethyl-3,5-dimethylpyrazine finds applications in:

  • Food Industry: As a flavoring agent due to its unique taste profile.
  • Pest Management: Leveraged as an attractant in bait formulations for controlling fire ant populations.
  • Flavor Chemistry: Utilized in research related to food aroma compounds and sensory evaluation.

Several compounds share structural similarities with 2-ethyl-3,5-dimethylpyrazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Ethyl-3,6-dimethylpyrazineSimilar pyrazine ring with different methyl substitutionExhibits different biological activity as an alarm pheromone component
3-Ethyl-2,6-dimethylpyrazineAltered position of ethyl and methyl groupsDifferent sensory properties compared to 2-ethyl-3,5-dimethylpyrazine
2-Methyl-3,5-dimethylpyrazineContains one less ethyl groupLess complex flavor profile; primarily found in specific food products

The uniqueness of 2-ethyl-3,5-dimethylpyrazine lies in its specific combination of ethyl and methyl groups on the pyrazine ring, which contributes to its distinctive aroma and biological activity compared to other similar compounds.

Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour
colourless to slightly yellow liquid

XLogP3

1.5

Density

0.950-0.980
0.952-0.961

UNII

R182EY5L8C

GHS Hazard Statements

Aggregated GHS information provided by 1596 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1596 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1595 of 1596 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13925-07-0

Wikipedia

2-ethyl-3,5-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-ethyl-3,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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